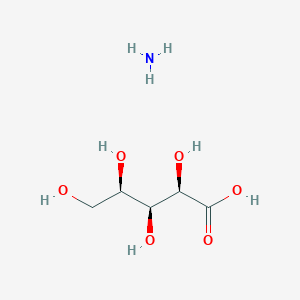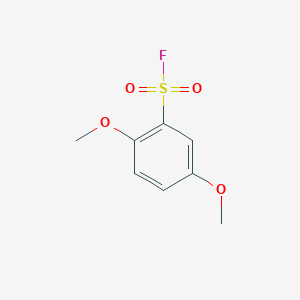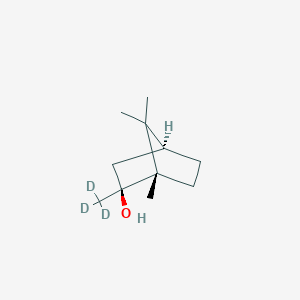
2-(5-hydroxy-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with various reagents. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . Another approach includes the use of dihydrofuran and hydrazone mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(5-hydroxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)acetic acid involves its role as a metabolite of serotonin. It is produced through the oxidative deamination of serotonin by monoamine oxidase. This compound then participates in various biochemical pathways, influencing processes such as mood regulation and gastrointestinal function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: Another indole derivative with similar structural features but different biological roles.
5-methoxyindole-3-acetic acid: A compound with a methoxy group instead of a hydroxy group, leading to different chemical properties.
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)acetic acid is unique due to its specific role as a serotonin metabolite and its use as a biomarker for certain medical conditions. Its hydroxyl group at the 5-position of the indole ring distinguishes it from other indole derivatives, contributing to its unique chemical and biological properties .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1+1,2+1,4+1,7+1,8+1,9+1 |
InChI Key |
DUUGKQCEGZLZNO-HGVMTKQCSA-N |
Isomeric SMILES |
C1=C([13C]2=[13C](N1)[13CH]=[13CH][13C](=[13CH]2)O)CC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)


![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)

![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)

![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
